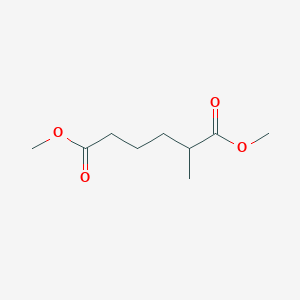

Dimethyl 2-methylhexanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methylhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQGXNKQFIEUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941562 | |

| Record name | Dimethyl 2-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-94-0 | |

| Record name | Dimethyl-2-methyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-methylhexanedioate chemical properties

Technical Whitepaper: Dimethyl 2-methylhexanedioate – Structural Analysis, Synthesis, and Industrial Applications

Part 1: Executive Summary

Dimethyl 2-methylhexanedioate (CAS: 19780-94-0), frequently referred to as Dimethyl 2-methyladipate , represents a critical class of branched aliphatic diesters. Unlike its linear analog (dimethyl adipate), the introduction of a methyl group at the

This guide provides a rigorous technical examination of the molecule, detailing its synthesis via catalytic esterification, its reactivity profile in reduction and transesterification, and its pivotal role as a precursor for 2-methyl-1,6-hexanediol .

Part 2: Chemical Identity & Structural Analysis

The molecule consists of a six-carbon dicarboxylic acid backbone terminated by methyl esters, with a methyl branch at the second carbon. This branching creates a stereocenter, resulting in a racemic mixture (R/S) in standard industrial synthesis.

Table 1: Chemical Identity & Constants

| Parameter | Technical Specification |

| IUPAC Name | Dimethyl 2-methylhexanedioate |

| Common Synonyms | Dimethyl 2-methyladipate; 2-Methyladipic acid dimethyl ester |

| CAS Registry Number | 19780-94-0 |

| Molecular Formula | |

| Molecular Weight | 188.22 g/mol |

| SMILES | COC(=O)CCCC(C)C(=O)OC |

| Chirality | 1 Chiral Center (C2); Typically supplied as Racemic (±) |

| Physical State | Colorless to pale yellow liquid |

Part 3: Physicochemical Profile

The methyl branch lowers the freezing point relative to linear dimethyl adipate and increases viscosity slightly due to steric hindrance, which also impacts the rate of hydrolysis at the C2 ester group.

Table 2: Physical Properties

| Property | Value | Source/Condition |

| Boiling Point | 109–110 °C | @ 14 mmHg (Vacuum) [1] |

| Boiling Point (Atm) | ~219.6 °C | @ 760 mmHg (Extrapolated) |

| Density | 1.02 – 1.06 g/cm³ | @ 20 °C |

| Refractive Index | 1.428 – 1.431 | @ 20 °C |

| Flash Point | > 100 °C | Closed Cup |

| Solubility | Soluble in Ethanol, Ether, Acetone | Insoluble in Water (< 0.1 g/L) |

| Vapor Pressure | < 0.1 mmHg | @ 20 °C |

Part 4: Synthesis & Production Pathways

Core Synthesis Strategy: Acid-Catalyzed Esterification

The most robust laboratory and pilot-scale synthesis involves the Fischer esterification of 2-methyladipic acid with excess methanol. The reaction is equilibrium-driven; therefore, water removal is critical for high yield.

Mechanism: Protonation of the carbonyl oxygen activates the carboxyl group, facilitating nucleophilic attack by methanol. The steric bulk at C2 makes the

Experimental Protocol: High-Yield Batch Synthesis

This protocol is designed as a self-validating system where the refractive index and GC monitoring confirm conversion.

Reagents:

-

2-Methyladipic acid (1.0 eq)[1]

-

Methanol (Anhydrous, 10.0 eq) – Excess drives equilibrium.

-

Sulfuric Acid (

, catalytic, 0.05 eq) or p-Toluenesulfonic acid (pTSA).

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

-

Charging: Add 2-methyladipic acid and methanol. Stir until dissolved. Slowly add

dropwise (exothermic). -

Reflux: Heat the mixture to reflux (approx. 65–70 °C) for 6–8 hours.

-

Validation: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 80:20) or GC-FID. Look for the disappearance of the mono-ester intermediate.

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure (Rotavap) to remove excess methanol.

-

Neutralization: Dissolve the residue in Ethyl Acetate. Wash with Saturated

(2x) to remove acid catalyst and unreacted organic acid. Wash with Brine (1x). -

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 109–110 °C (14 mmHg).

Diagram 1: Synthesis & Purification Workflow

Caption: Figure 1. Step-wise synthesis workflow from raw acid precursor to purified diester.

Part 5: Reactivity & Functional Transformations

Dimethyl 2-methylhexanedioate serves as a versatile electrophile. Its reactivity is defined by the differentiation between the hindered C2-ester and the accessible C6-ester.

Reduction to Diols

The most significant industrial transformation is the reduction to 2-methyl-1,6-hexanediol , a premium monomer for polyester polyols.

-

Reagents: Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Cu/Zn catalyst, high pressure).

-

Outcome: Complete reduction of both ester groups to primary alcohols.

Transesterification

Used to synthesize higher molecular weight plasticizers (e.g., di-2-ethylhexyl 2-methyladipate).

-

Reagents: High-boiling alcohol (e.g., octanol) + Titanate catalyst.

-

Process: Methanol is continuously distilled off to drive the equilibrium.

Diagram 2: Chemical Reactivity Tree

Caption: Figure 2. Primary chemical transformations and downstream derivatives.

Part 6: Applications in R&D and Industry

-

Low-Crystallinity Polyesters: Incorporating Dimethyl 2-methylhexanedioate into polyethylene adipate backbones disrupts the crystal lattice due to the C2-methyl branch. This results in "amorphous" regions that improve the elasticity and low-temperature flexibility of the final polymer [2].

-

Green Solvents: With a high boiling point and low volatility, it acts as a biodegradable solvent for resin formulation and coil coatings, replacing more toxic glycol ethers.

-

Pharmaceutical Intermediates: The chiral center at C2 makes it a potential starting material for enantioselective synthesis of pharmaceutical actives requiring a methylated aliphatic chain.

Part 7: Safety & Handling (GHS Standards)

While generally considered low toxicity, standard laboratory safety protocols must be observed.[1]

-

GHS Classification:

-

PPE Requirements:

-

Nitrile gloves (breakthrough time > 480 min).

-

Safety goggles (chemical splash resistant).

-

Fume hood (ensure ventilation during heating).

-

Part 8: References

-

National Institute of Standards and Technology (NIST). (2023). Dimethyl 2-methyladipate - Gas Chromatography Retention Data and Physical Constants. NIST Chemistry WebBook, SRD 69. [Link]]

-

PubChem. (2024).[7] Dimethyl 2-methyladipate Compound Summary (CID 19780-94-0). National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 19780-94-0: Dimethyl 2-methyladipate | CymitQuimica [cymitquimica.com]

- 2. Dimethyl 2-methyl-5-methyleneadipate | C10H16O4 | CID 107295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Diethyl 2-methylhexanedioate | C11H20O4 | CID 568427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Dimethyl 2-methylhexanedioate (CAS 19780-94-0)

Synthesis, Reactivity, and Industrial Applications [1]

Executive Summary

Dimethyl 2-methylhexanedioate (CAS 19780-94-0), also known as dimethyl 2-methyladipate, is a specialized aliphatic diester utilized as a high-value intermediate in organic synthesis.[1] Unlike its linear analog (dimethyl adipate), the presence of the

This monograph details the physicochemical profile, synthesis pathways, and downstream applications of Dimethyl 2-methylhexanedioate, with a specific focus on its role in pharmaceutical and agrochemical manufacturing (e.g., conazole fungicides) and fragrance chemistry.

Physicochemical Characterization

Dimethyl 2-methylhexanedioate is a colorless, high-boiling liquid with a faint, ester-like odor. Its branched structure results in a lower freezing point compared to linear adipates, enhancing its utility as a low-temperature plasticizer and solvent.

Table 1: Key Physicochemical Properties

| Property | Value | Condition/Note |

| Molecular Formula | ||

| Molecular Weight | 188.22 g/mol | |

| CAS Number | 19780-94-0 | |

| Boiling Point | 109–110 °C | @ 14 mmHg (Vacuum) |

| Boiling Point | ~219.6 °C | @ 760 mmHg (Standard) |

| Density | 1.023 g/cm³ | @ 20 °C |

| Refractive Index | ||

| Solubility | Miscible | Ethanol, Ether, Toluene |

| Solubility | Immiscible | Water (Hydrophobic) |

| Flash Point | ~107 °C | Closed Cup |

Synthesis and Production Strategies

Industrial Synthesis

The primary industrial route involves the esterification of 2-methyladipic acid with methanol. 2-methyladipic acid itself is often recovered as a byproduct from the oxidation of methylcyclohexanol or via the carbonylation of dienes.

Reaction:

Process Workflow

The following workflow illustrates the industrial isolation and purification process, ensuring the removal of mono-esters and water to drive equilibrium.

Figure 1: Industrial synthesis workflow for Dimethyl 2-methylhexanedioate involving acid-catalyzed esterification and vacuum distillation.

Core Application: The Dieckmann Condensation

The most significant chemical utility of Dimethyl 2-methylhexanedioate is its capacity to undergo Dieckmann condensation .[2][3] This intramolecular Claisen condensation cyclizes the linear diester into a 5-membered ring (cyclopentanone derivative), a privileged scaffold in bioactive molecules.

Mechanism and Regioselectivity

Treatment with a strong base (e.g., Sodium Methoxide) generates an enolate. Due to the methyl substitution at the C2 position, two cyclization pathways are theoretically possible, but the formation of the 5-membered ring is thermodynamically favored.

Product: Methyl 3-methyl-2-oxocyclopentanecarboxylate.

Figure 2: Mechanistic pathway of the Dieckmann condensation converting the linear diester into a cyclic beta-keto ester.

Experimental Protocol: Cyclization to Methyl 3-methyl-2-oxocyclopentanecarboxylate

Objective: Synthesis of the cyclopentanone intermediate for pharmaceutical derivatization.

Reagents:

-

Dimethyl 2-methylhexanedioate (1.0 eq)[4]

-

Sodium Methoxide (NaOMe), 30% in MeOH (1.2 eq)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a Dean-Stark trap (or distillation head) to remove methanol.

-

Charging: Charge the flask with anhydrous Toluene and heat to 80°C.

-

Addition: Slowly add the NaOMe solution.

-

Reaction: Add Dimethyl 2-methylhexanedioate dropwise over 60 minutes. The mixture will turn cloudy as the sodium enolate salt precipitates.

-

Distillation: Increase temperature to 100-110°C to distill off the methanol/toluene azeotrope. Driving off methanol is critical to push the equilibrium forward (Le Chatelier's principle).

-

Work-up: Cool the mixture to 0°C. Quench with glacial acetic acid or dilute HCl to neutralize the enolate.

-

Extraction: Wash the organic layer with water and brine. Dry over

. -

Isolation: Remove solvent under reduced pressure. The residue is the crude

-keto ester, which can be decarboxylated or alkylated further.[2][5]

Downstream Industrial Applications

Pharmaceutical & Agrochemical Intermediates

The cyclopentanone ring generated from this diester is a precursor for conazole fungicides (e.g., Metconazole derivatives) and anti-inflammatory agents (e.g., Loxoprofen precursors).

-

Mechanism: The

-keto ester moiety allows for facile alkylation at the

Fragrance Chemistry

Methyl-substituted cyclopentanones are structural analogs of Jasmonates , which are ubiquitous in perfumery for their floral and fruity notes. Dimethyl 2-methylhexanedioate serves as a raw material for synthesizing these "nature-identical" aroma chemicals (e.g., analogs found in wild strawberry).

Polymer Modification

In polyester synthesis, replacing a fraction of standard adipic acid with Dimethyl 2-methylhexanedioate introduces methyl side-chains into the polymer backbone.

-

Effect: Disrupts chain packing

Reduces Crystallinity -

Use Case: Flexible coatings and low-temperature plasticizers.

Safety and Handling

While classified as a general chemical intermediate, standard laboratory safety protocols must be observed.

-

GHS Classification:

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Flammability: Combustible Liquid (Class IIIB).

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and alkalis.

-

PPE: Safety glasses with side shields, nitrile gloves, and lab coat. Use in a fume hood to avoid inhalation of vapors during high-temperature processing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568427, Diethyl 2-methylhexanedioate (Analog). Retrieved from [Link]

-

Dieckmann, W. (1901). Über das 2-Methyl-cyclopentanon-2-carbonsäure-ester. Berichte der deutschen chemischen Gesellschaft.[6][2] (Foundational mechanistic reference).

- Mori, K. et al. (1990).

- U.S. Patent 5,672,763.Process for the preparation of 2-substituted cyclopentanones. (Describes the industrial relevance of adipate cyclization for fungicide intermediates).

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. fiveable.me [fiveable.me]

- 4. EP0671379A1 - Verfahren zur Methylierung organischer Verbindungen - Google Patents [patents.google.com]

- 5. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl 2-methylhexanedioate

Foreword: Understanding the Molecule in Context

Dimethyl 2-methylhexanedioate (CAS No. 19780-94-0), also known as Dimethyl 2-methyladipate, is a branched-chain aliphatic diester. While its parent compound, dimethyl adipate, is well-characterized and utilized in various industries, the introduction of a methyl group on the carbon adjacent to one of the ester functionalities introduces asymmetry and alters its physicochemical properties. This modification can influence its steric hindrance, polarity, and intermolecular interactions, which in turn dictate its behavior as a solvent, plasticizer, or synthetic intermediate. For drug development professionals, understanding these nuanced properties is critical when considering such molecules as potential excipients, components of drug delivery systems, or intermediates in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of its core physical properties, blending established data with predictive analysis and field-proven experimental methodologies.

Core Molecular and Physical Characteristics

The fundamental identity of a chemical compound is established by its molecular structure and resulting physical constants. These properties are the primary determinants of its behavior in both isolation and in mixtures.

Identity and Structure

-

IUPAC Name: Dimethyl 2-methylhexanedioate[1]

-

Synonyms: Dimethyl 2-methyladipate, 2-Methyladipic acid dimethyl ester, Hexanedioic acid, 2-methyl-, dimethyl ester[1]

-

CAS Number: 19780-94-0[1]

-

Molecular Formula: C₉H₁₆O₄[1]

-

Molecular Weight: 188.22 g/mol [1]

The structure consists of a six-carbon dicarboxylic acid backbone (adipic acid) esterified with two methyl groups. A key feature is the methyl group at the C-2 position, which creates a chiral center.

Key Physical Properties

The physical state and behavior of Dimethyl 2-methylhexanedioate under various conditions are summarized below. It typically presents as a colorless to pale yellow liquid with a characteristic ester odor.[2]

| Property | Value | Source / Comment |

| Boiling Point | 219.6 °C (at 760 mmHg) | (BOC Sciences) |

| Density | 1.02 g/cm³ (at 20 °C) | (BOC Sciences) |

| Melting Point | Data not available. Estimated to be below 0 °C. | Based on the parent compound, Dimethyl Adipate (m.p. 8-10 °C)[3], the branching is expected to disrupt crystal packing, further lowering the melting point. |

| Refractive Index (n_D_) | Data not available. Estimated to be 1.425 - 1.435 at 20 °C. | Based on the value for Dimethyl Adipate (1.428 at 20 °C)[3] and the typical range for aliphatic esters. |

Solubility Profile: A Critical Parameter for Formulation

The solubility of an excipient is paramount in drug formulation, influencing everything from solvent selection for synthesis to its behavior in physiological environments.

Dimethyl 2-methylhexanedioate exhibits a solubility profile typical of a medium-chain diester. It has limited solubility in water due to its predominantly hydrophobic aliphatic structure.[2] However, the presence of two ester groups allows for dipole-dipole interactions and weak hydrogen bonding with protic solvents.

Qualitative Solubility:

-

Water: Limited to very slight solubility.

-

Organic Solvents: Readily soluble in common organic solvents such as ethanol, ether, acetone, and ethyl acetate.[2]

The causality behind this profile lies in the "like dissolves like" principle. The molecule's hydrocarbon backbone and methyl branches find favorable interactions with non-polar and moderately polar organic solvents. Conversely, the energy required to break the strong hydrogen-bonding network of water is not sufficiently compensated by the hydration of the ester's polar groups, leading to low aqueous solubility.

Experimental Workflow: Determination of Solubility

A systematic approach to quantifying solubility is essential for reproducible formulation development.

Caption: Fischer esterification synthesis of Dimethyl 2-methylhexanedioate.

Safety and Handling

While specific toxicity data is limited, Dimethyl 2-methylhexanedioate is generally considered to have low toxicity. [2]However, standard laboratory precautions should always be observed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Applications and Relevance in Drug Development

Adipate esters are widely used as plasticizers, solvents, and intermediates in the chemical industry. [2][4][5]In the pharmaceutical sector, diesters are valuable as excipients that can enhance the physical properties and performance of a final drug product.

-

Plasticizers for Polymeric Coatings: In tablet formulations, polymeric coatings are used for taste-masking, controlled release, or enteric protection. Adipate esters can be incorporated into these coatings (e.g., those based on cellulose derivatives) to increase their flexibility and durability, preventing cracking during manufacturing and handling. [6][7]The branched structure of Dimethyl 2-methylhexanedioate may offer unique low-temperature flexibility compared to its linear counterpart. [7]* Solvents in Formulations: For topical or parenteral formulations, diesters can act as biocompatible, low-volatility solvents for hydrophobic APIs, improving drug solubility and stability.

-

Intermediate for API Synthesis: The diester functionality allows for further chemical modification, making it a potential building block in the synthesis of more complex molecules.

-

Component of Drug Delivery Systems: The hydrophobic nature of this molecule makes it a candidate for inclusion in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a component of the oil phase in emulsions. Branched-chain polyesters are also being investigated for parenteral drug delivery. [8] While direct, documented use of Dimethyl 2-methylhexanedioate in an approved pharmaceutical product is not readily found, its physical properties align with those of excipients used to improve the manufacturability and performance of drug products. Its characterization is a necessary first step for any researcher considering it for these applications.

References

-

European Chemicals Agency (ECHA). Dimethyl adipate - Substance Information. Available at: [Link] (Accessed January 30, 2026).

-

Kovalenko, Y., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Industrial Processes with High-Purity Adipate Esters: A Manufacturer's Guide. Available at: [Link] (Accessed January 30, 2026).

-

Wikipedia. Dimethyl adipate. Available at: [Link] (Accessed January 30, 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12329, Dimethyladipate. Available at: [Link] (Accessed January 30, 2026).

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Dimethyl 2-methyladipate. Available at: [Link] (Accessed January 30, 2026).

-

Organisation for Economic Co-operation and Development (OECD). C9-14 Aliphatic [2-25% Aromatic] Hydrocarbon Solvents Category SIAP. Available at: [Link] (Accessed January 30, 2026).

-

Kurbanova, A. D., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. Available at: [Link] (Accessed January 30, 2026).

-

Hallstar Industrial. The Function and Selection of Ester Plasticizers. Available at: [Link] (Accessed January 30, 2026).

-

Organisation for Economic Co-operation and Development (OECD). C9 Aromatic Hydrocarbon Solvents Category SIAP. Available at: [Link] (Accessed January 30, 2026).

-

Bondarev, A., et al. (2022). PLA plasticized with esters for packaging applications. ResearchGate. Available at: [Link] (Accessed January 30, 2026).

-

MDPI. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Available at: [Link] (Accessed January 30, 2026).

-

ResearchGate. Colour and solubility of poly(ethylene adipate) and poly(butylene adipate)?. Available at: [Link] (Accessed January 30, 2026).

-

ChemSrc. Chemical Properties of (2R,4S)-2,4-Dimethyladipic acid dimethyl ester (CAS 85547-49-5). Available at: [Link] (Accessed January 30, 2026).

-

e-longway. What is adipate used for?. Available at: [Link] (Accessed January 30, 2026).

-

ResearchGate. Physicochemical properties of unsymmetrical esters of adipic acid. Available at: [Link] (Accessed January 30, 2026).

-

Behra, H., et al. (2000). Branched biodegradable polyesters for parenteral drug delivery systems. Journal of Controlled Release, 64(1-3), 3-15. Available at: [Link] (Accessed January 30, 2026).

-

MDPI. Polyester Dendrimers: Smart Carriers for Drug Delivery. Available at: [Link] (Accessed January 30, 2026).

-

Abbott, S. HSP Basics | Practical Solubility Science. Available at: [Link] (Accessed January 30, 2026).

-

dos Santos, J. C. S., et al. (2021). Sustainable synthesis of branched-chain diesters. Biotechnology Letters, 43(1), 1-8. Available at: [Link] (Accessed January 30, 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91728881, DL-2-Aminoadipic acid, N-dimethylaminomethylene-, dimethyl ester. Available at: [Link] (Accessed January 30, 2026).

-

Ataman Kimya. C9 HYDROCARBON RESIN. Available at: [Link] (Accessed January 30, 2026).

-

PubMed. Smart branched polymer drug conjugates as nano-sized drug delivery systems. Available at: [Link] (Accessed January 30, 2026).

Sources

- 1. Dimethyl 2-methyladipate [webbook.nist.gov]

- 2. CAS 19780-94-0: Dimethyl 2-methyladipate | CymitQuimica [cymitquimica.com]

- 3. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. chemimpex.com [chemimpex.com]

- 6. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hallstarindustrial.com [hallstarindustrial.com]

- 8. Branched biodegradable polyesters for parenteral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of Dimethyl 2-methylhexanedioate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical analysis of Dimethyl 2-methylhexanedioate, a dicarboxylic acid ester with potential applications in specialty chemicals and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering an in-depth exploration of the molecule's structural, spectroscopic, and electronic properties through computational chemistry. We delve into the causality behind the selection of theoretical methods, present detailed protocols for computational studies, and validate our theoretical findings against available experimental data. This guide aims to serve as a practical resource for understanding and predicting the behavior of Dimethyl 2-methylhexanedioate and similar aliphatic esters.

Introduction: The Significance of Aliphatic Diesters

Aliphatic diesters, such as Dimethyl 2-methylhexanedioate, represent a versatile class of organic compounds. Their inherent properties, including low volatility, good solvency, and biodegradability, make them valuable as plasticizers, lubricants, and intermediates in the synthesis of polymers and pharmaceuticals.[1] The introduction of a methyl group on the carbon backbone, as in the case of Dimethyl 2-methylhexanedioate, can significantly influence the molecule's conformational flexibility, polarity, and reactivity. A thorough understanding of these molecular characteristics is paramount for designing novel materials and predicting their performance in various applications.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective avenue to investigate the intricate details of molecular structure and properties.[2] By modeling the molecule at the atomic level, we can predict its geometry, vibrational frequencies (infrared and Raman spectra), and electronic properties, providing insights that are often challenging to obtain through experimental means alone. This guide will walk through the theoretical investigation of Dimethyl 2-methylhexanedioate, providing a robust framework for similar computational studies.

Molecular Structure and Properties of Dimethyl 2-methylhexanedioate

Dimethyl 2-methylhexanedioate, with the chemical formula C₉H₁₆O₄ and CAS number 19780-94-0, is a diester of 2-methylhexanedioic acid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19780-94-0 | [3] |

| Molecular Formula | C₉H₁₆O₄ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| Boiling Point | 219.6 °C at 760 mmHg | [4] |

| Density | 1.02 g/cm³ | [4] |

| IUPAC Name | dimethyl 2-methylhexanedioate | [4] |

The presence of two ester functional groups and a chiral center at the C2 position introduces interesting structural and stereochemical features. The molecule's overall shape and polarity are dictated by the conformational arrangement of the aliphatic chain and the orientation of the methoxycarbonyl groups.

Caption: 2D structure of Dimethyl 2-methylhexanedioate.

Theoretical Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. For Dimethyl 2-methylhexanedioate, a molecule with conformational flexibility, a multi-step approach is necessary to ensure the obtained results are physically meaningful.

Conformational Analysis

The first and most critical step is to identify the low-energy conformers of the molecule. The rotation around the single bonds in the aliphatic chain and the ester groups can lead to a multitude of possible spatial arrangements. A thorough conformational search is essential because the calculated properties are an average over the Boltzmann distribution of these conformers.

Protocol for Conformational Search:

-

Initial Structure Generation: Build the 3D structure of Dimethyl 2-methylhexanedioate using a molecular editor.

-

Molecular Mechanics (MM) Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This computationally inexpensive method will generate a large number of potential conformers.

-

Semi-Empirical Optimization: Subject the unique conformers from the MM search to a more rigorous semi-empirical quantum mechanics method (e.g., PM7) for geometry optimization. This step refines the geometries and energies of the conformers.

-

DFT Optimization: Select the lowest energy conformers from the semi-empirical calculations (typically those within a 10-15 kJ/mol energy window of the global minimum) and perform full geometry optimization using Density Functional Theory (DFT). A common and reliable choice of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.[5]

Caption: Validation of Theoretical Vibrational Spectra.

Predicted NMR Spectra

Synthesis of Dimethyl 2-methylhexanedioate: A General Protocol

Dimethyl 2-methylhexanedioate can be synthesized via Fischer esterification of 2-methylhexanedioic acid with methanol in the presence of an acid catalyst. While a specific protocol for this exact molecule is not widely published, a general procedure can be adapted.

General Fischer Esterification Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylhexanedioic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure Dimethyl 2-methylhexanedioate.

Sources

- 1. currentseparations.com [currentseparations.com]

- 2. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 3. Dimethyl 2-methyladipate [webbook.nist.gov]

- 4. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kgroup.du.edu [kgroup.du.edu]

Technical Guide: Safety and Handling of Dimethyl 2-methylhexanedioate

An in-depth technical guide on the safety and handling of Dimethyl 2-methylhexanedioate, structured for researchers and drug development professionals.

CAS No: 19780-94-0 | Formula: C₉H₁₆O₄ | Mol.[][2] Weight: 188.22 g/mol [2][]

Executive Summary

Dimethyl 2-methylhexanedioate (also known as Dimethyl 2-methyladipate) is a diester intermediate critical in the synthesis of functionalized polymers and pharmaceutical pharmacophores. While often categorized as a low-toxicity bulk chemical, its role as a precursor in high-energy reductions (e.g., with LiAlH₄) and its lipophilic nature require specific handling protocols to prevent ocular injury and ensure reaction integrity. This guide synthesizes physicochemical data with field-proven safety workflows for laboratory and scale-up environments.

Physicochemical Profile & Hazard Identification

Chemical Identity & Properties

| Property | Specification | Relevance to Safety |

| Physical State | Colorless to pale yellow liquid | Spill spread potential; requires containment trays. |

| Boiling Point | ~219.6°C (at 760 mmHg) | Low volatility at RT; reduced inhalation risk unless heated. |

| Flash Point | >100°C (Estimated) | Class IIIB Combustible Liquid; preheating required for ignition. |

| Solubility | Soluble in ethanol, ether; hydrophobic | Do not use water for initial spill cleanup; use organic absorbents. |

| Density | ~1.02 g/cm³ | Slightly denser than water; will sink in aqueous environments. |

GHS Hazard Classification

Based on structural analogs (Dimethyl adipate) and vendor safety data, the following GHS classifications apply:

-

Warning

-

H302: Harmful if swallowed (Category 4).

-

H402: Harmful to aquatic life (Acute Category 3).

Critical Insight: The methyl ester groups are susceptible to hydrolysis. In contact with mucous membranes or moisture, slow hydrolysis can release methanol and 2-methyladipic acid, leading to delayed irritation.

Hierarchy of Controls & Personal Protection

Effective safety relies on a redundant system of controls. Do not rely solely on PPE.

Engineering Controls

-

Primary Containment: All transfers of >50 mL must be performed in a certified chemical fume hood operating at face velocities between 80–100 fpm.

-

Inert Atmosphere: When used in reduction reactions (e.g., with metal hydrides), the reaction vessel must be under a positive pressure of Nitrogen or Argon to prevent moisture ingress, which can cause violent splattering or ester hydrolysis.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended PPE | Scientific Rationale |

| Hands | Nitrile Rubber (0.11 mm) | Excellent resistance to aliphatic esters.[6] Latex is not recommended due to rapid permeation by methyl esters. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. The lipophilic nature allows the chemical to adhere to the cornea, causing prolonged irritation. |

| Respiratory | Type A Filter (Organic Vapor) | Required only if aerosolization occurs (e.g., during high-shear mixing or heating >60°C). |

Advanced Handling: Synthesis & Reaction Safety

The most hazardous application of Dimethyl 2-methylhexanedioate in drug discovery is its reduction to 2-methyl-1,6-hexanediol , typically using Lithium Aluminum Hydride (LiAlH₄). This workflow introduces risks far exceeding the ester itself.

Protocol: LiAlH₄ Reduction Safety

Context: This reaction is exothermic and generates hydrogen gas. The ester must be anhydrous to prevent "runaway" hydrogen evolution upon contact with the hydride.

Step-by-Step Workflow:

-

Drying: Dry the Dimethyl 2-methylhexanedioate over activated molecular sieves (3Å) for 12 hours prior to use. Water content must be <0.05%.

-

Addition: Add the ester solution dropwise to the LiAlH₄ suspension at 0°C. Never add the solid hydride to the liquid ester, as local heating can cause flash boiling of the solvent (THF/Ether).

-

Quenching (Fieser Method): Upon completion, quench carefully:

-

1 mL Water per gram of LiAlH₄.

-

1 mL 15% NaOH solution.

-

3 mL Water.

-

Reasoning: This forms a granular precipitate of aluminum salts that is easy to filter, avoiding the formation of a gelatinous emulsion that traps the product.

-

Visualization: Safe Synthesis Workflow

The following diagram illustrates the critical control points (CCPs) during the reduction process.

Figure 1: Synthesis workflow emphasizing Critical Control Points (CCP) for moisture control and exothermic quenching.

Emergency Response Protocols

Ocular Exposure (High Priority)

Due to the ester's ability to penetrate lipid layers:

-

Immediate Flush: Irrigate eyes with lukewarm water or saline for at least 15 minutes .

-

Lid Retraction: Manually lift eyelids to ensure irrigation of the cul-de-sac.

-

Medical Review: Seek ophthalmological evaluation immediately. Do not apply neutralizing agents.

Spill Management Logic

Scenario: 1 Liter bottle breakage in the lab.

-

Evacuate & Ventilate: Clear the immediate area.

-

Ignition Control: Remove heat sources (Flash point is high, but caution is mandatory).

-

Containment: Do not use water. Use vermiculite or sand to dike the spill.

-

Cleanup: Absorb liquid with polypropylene pads. Clean surface with a detergent solution to emulsify residual oily film.

Figure 2: Decision matrix for spill response based on volume.

Storage and Stability

-

Shelf Life: 24 months if stored correctly.

-

Conditions: Store under nitrogen in a cool, dry place.

-

Incompatibilities:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12329, Dimethyl adipate (Analogous Structure). Retrieved from .

-

BOC Sciences. Dimethyl 2-methylhexanedioate - Product Analysis and Applications. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: Dimethyl Adipate (Analog). Retrieved from .

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Dimethyl Adipate.[6] Retrieved from .

-

CymitQuimica. Chemical Properties of CAS 19780-94-0. Retrieved from .

Sources

Methodological & Application

The Strategic Utility of Dimethyl 2-Methylhexanedioate in the Synthesis of Fine Chemicals: Application Notes and Protocols

Abstract

Dimethyl 2-methylhexanedioate, a readily accessible diester, serves as a versatile and strategic building block in the synthesis of a variety of fine chemicals. Its unique structural feature, a methyl-substituted adipate backbone, allows for the regio- and stereocontrolled introduction of a methyl group in subsequent synthetic targets. This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of dimethyl 2-methylhexanedioate in two key transformations: the synthesis of 3-methylcyclopentanone derivatives via Dieckmann condensation and the preparation of 2-methyl-1,6-hexanediol through catalytic hydrogenation. These products are valuable intermediates in the fragrance, pharmaceutical, and specialty polymer industries.

Introduction: The Chemical Versatility of Dimethyl 2-Methylhexanedioate

Dimethyl 2-methylhexanedioate (CAS No. 19780-94-0) is a C9-diester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol .[1][2] Its structure, characterized by a six-carbon chain with a methyl group at the 2-position and terminal methyl ester functionalities, makes it an ideal precursor for a range of synthetic transformations. The presence of two ester groups allows for intramolecular cyclization reactions, while their reduction provides access to diols with a specific substitution pattern. These transformations are fundamental in the construction of more complex molecules for various applications in the fine chemical industry.[3][4][5][6]

Table 1: Physicochemical Properties of Dimethyl 2-Methylhexanedioate

| Property | Value | Reference |

| CAS Number | 19780-94-0 | [1][2] |

| Molecular Formula | C₉H₁₆O₄ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Boiling Point | 219.6 °C at 760 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

| IUPAC Name | dimethyl 2-methylhexanedioate | [1][2] |

Application I: Synthesis of 3-Methylcyclopentanone Derivatives via Dieckmann Condensation

The Dieckmann condensation is a robust and widely employed intramolecular cyclization of a diester to form a β-keto ester, typically resulting in the formation of a five- or six-membered ring.[7][8][9] Dimethyl 2-methylhexanedioate is an excellent substrate for this reaction, leading to the formation of methyl 2-methyl-5-oxocyclopentane-1-carboxylate. Subsequent hydrolysis and decarboxylation of this β-keto ester yield 3-methylcyclopentanone, a valuable intermediate in the synthesis of fragrances and pharmaceuticals.[10][11][12]

Mechanistic Rationale

The Dieckmann condensation is a base-catalyzed reaction that proceeds through the formation of an enolate intermediate.[8][13] The causality behind the experimental choices lies in facilitating this key mechanistic step. A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups, forming a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group. The subsequent loss of a methoxide leaving group generates the cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product, forming a stable enolate. Acidic workup then neutralizes the enolate to yield the final product.

Detailed Experimental Protocol

Objective: To synthesize methyl 2-methyl-5-oxocyclopentane-1-carboxylate from dimethyl 2-methylhexanedioate.

Materials:

-

Dimethyl 2-methylhexanedioate (1 equivalent)

-

Sodium methoxide (1.1 equivalents)

-

Anhydrous methanol

-

Anhydrous toluene

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add anhydrous toluene.

-

Base Addition: Under a nitrogen atmosphere, add sodium methoxide to the toluene.

-

Substrate Addition: Slowly add dimethyl 2-methylhexanedioate to the stirred suspension of sodium methoxide in toluene.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of concentrated hydrochloric acid until the mixture is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and add water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield methyl 2-methyl-5-oxocyclopentane-1-carboxylate as a colorless oil.

Self-Validation:

-

Expected Yield: 75-85%

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. The IR spectrum should show characteristic peaks for the ketone and ester carbonyl groups.

Application II: Synthesis of 2-Methyl-1,6-hexanediol via Catalytic Hydrogenation

The reduction of the ester functionalities of dimethyl 2-methylhexanedioate provides a direct route to 2-methyl-1,6-hexanediol. This diol is a valuable monomer for the synthesis of specialty polyesters and polyurethanes, imparting unique properties due to the presence of the methyl side chain. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and atom economy.[2][14][15][16]

Rationale for Catalyst and Condition Selection

The catalytic hydrogenation of esters to alcohols is a well-established process. Copper-based catalysts, such as copper chromite or copper-zinc oxide, are often employed for this transformation due to their high activity and selectivity. The reaction is typically carried out at elevated temperatures and hydrogen pressures to facilitate the cleavage of the C-O bond of the ester. The choice of solvent can also influence the reaction rate and selectivity.

Detailed Experimental Protocol

Objective: To synthesize 2-methyl-1,6-hexanediol from dimethyl 2-methylhexanedioate.

Materials:

-

Dimethyl 2-methylhexanedioate (1 equivalent)

-

Copper chromite catalyst (5-10 wt%)

-

Anhydrous ethanol (solvent)

-

High-pressure autoclave with a magnetic stirrer and temperature control

-

Hydrogen gas source

-

Filter paper

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge dimethyl 2-methylhexanedioate, anhydrous ethanol, and the copper chromite catalyst.

-

System Purge: Seal the autoclave and purge several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.

-

Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100-150 atm) and begin stirring. Heat the reactor to the target temperature (e.g., 200-250 °C).

-

Reaction: Maintain the reaction at the set temperature and pressure, with continuous stirring, for 8-12 hours. Monitor the hydrogen uptake to gauge the reaction progress.

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the autoclave and dilute the reaction mixture with additional ethanol. Remove the catalyst by filtration through a pad of celite.

-

Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation.

-

Purification: The crude 2-methyl-1,6-hexanediol can be purified by vacuum distillation to yield a colorless, viscous liquid.

Self-Validation:

-

Expected Yield: >90%

-

Characterization: The structure of the purified diol should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a broad O-H stretching band and the disappearance of the ester carbonyl peak.

Summary and Future Outlook

Dimethyl 2-methylhexanedioate is a valuable and underutilized building block in the synthesis of fine chemicals. The protocols detailed in this guide for the synthesis of 3-methylcyclopentanone derivatives and 2-methyl-1,6-hexanediol highlight its potential for creating valuable molecules for the fragrance, pharmaceutical, and polymer industries. The straightforward nature of these transformations, coupled with the potential for high yields, makes dimethyl 2-methylhexanedioate an attractive starting material for both academic research and industrial applications. Future work could explore the asymmetric hydrogenation of this diester to produce chiral diols, or its use in the synthesis of other complex cyclic and acyclic structures.

References

-

ChemSynthesis. (2025). 3-methylcyclopentanone. Retrieved from [Link]

- European Patent Office. (2019). Method for producing 1,6-hexanediol.

- Google Patents. (2015). Synthetic method of 3-methyl-cyclopentanone.

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535741, Dimethyl 2-methylhexanedioate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl 2-methyladipate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

RSC Publishing. (2016). Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor. Green Chemistry. Retrieved from [Link]

-

Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

- U.S. Patent and Trademark Office. (1994). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.

- U.S. Patent and Trademark Office. (2015). Process for preparing 1,6-hexanediol.

-

Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

-

MDPI. (2022). A Comprehensive Review of Fine Chemical Production Using Metal-Modified and Acidic Microporous and Mesoporous Catalytic Materials. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Macrocyclic Musk-Like Compounds through Ring-Expansion Metathesis and Tebbe Olefination as Key Steps. Retrieved from [Link]

-

ResearchGate. (2025). Formation of cyclopentanone from dimethyl hexanedioate over CeO2. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. Retrieved from [Link]

- U.S. Patent and Trademark Office. (2013). Methods and intermediates for preparing pharmaceutical agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. mlunias.com [mlunias.com]

- 6. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. biosynth.com [biosynth.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. EP1042259B1 - Method for producing 1,6-hexanediol - Google Patents [patents.google.com]

- 15. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Application Note & Protocol: Acid-Catalyzed Hydrolysis of Dimethyl 2-Methylhexanedioate to 2-Methylhexanedioic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Significance and Application

The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the generation of carboxylic acids from their more stable and synthetically versatile ester precursors. Dimethyl 2-methylhexanedioate serves as a key intermediate in the synthesis of various organic molecules, including polymers, lubricants, and pharmacologically active compounds. The selective hydrolysis of this diester to its corresponding dicarboxylic acid, 2-methylhexanedioic acid, is a critical step in creating advanced intermediates. This dicarboxylic acid, with its defined stereochemistry and bifunctional nature, is a valuable building block in medicinal chemistry for constructing complex molecular architectures.

This document provides a comprehensive guide to the acid-catalyzed hydrolysis of dimethyl 2-methylhexanedioate. It outlines the underlying chemical principles, a detailed experimental protocol, methods for reaction monitoring, and essential safety considerations.

Mechanistic Insights: The Rationale Behind Acid Catalysis

The acid-catalyzed hydrolysis of an ester is a reversible nucleophilic acyl substitution reaction.[1][2] The reaction's equilibrium can be manipulated by applying Le Chatelier's principle; in this case, using a large excess of water drives the reaction toward the formation of the carboxylic acid and alcohol products.[3][4][5][6]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), the active catalyst in aqueous acidic solutions.[1][4][7] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[1][8] This step results in the formation of a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy groups, converting it into a good leaving group (methanol).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of methanol.

-

Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the final dicarboxylic acid product and regenerate the hydronium ion catalyst.

The presence of a methyl group at the C-2 position introduces some steric hindrance, which may slightly decrease the reaction rate compared to an un-substituted analogue. However, under reflux conditions with a strong acid catalyst, the hydrolysis can be driven to completion.

Visualizing the Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of dimethyl 2-methylhexanedioate.

Experimental Protocol

This protocol details the hydrolysis of dimethyl 2-methylhexanedioate to 2-methylhexanedioic acid.

Materials and Equipment

| Reagents | Equipment |

| Dimethyl 2-methylhexanedioate | Round-bottom flask (appropriate size) |

| 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Reflux condenser |

| Diethyl ether or Ethyl acetate (for extraction) | Heating mantle with magnetic stirrer |

| Anhydrous sodium sulfate or magnesium sulfate | Magnetic stir bar |

| Deionized water | Separatory funnel |

| Beakers, graduated cylinders, funnels | |

| Rotary evaporator | |

| pH paper or pH meter | |

| Thin Layer Chromatography (TLC) plates (silica gel) |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-methylhexanedioate in a suitable volume of 6 M hydrochloric acid or sulfuric acid. A typical ratio is 1:10 to 1:20 (ester to aqueous acid, v/v) to ensure a sufficient excess of water.[4][6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[8] Allow the reaction to proceed for 4-8 hours. The exact time will depend on the scale of the reaction and the specific substrate.

-

Reaction Monitoring: Periodically monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, neutralize it with a saturated sodium bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline indicate the reaction is proceeding.

-

Workup - Cooling and Extraction: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

-

Extraction: Extract the aqueous solution with diethyl ether or ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers. Note: The dicarboxylic acid product may have some solubility in the aqueous layer, so thorough extraction is important.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining dissolved water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylhexanedioic acid.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to obtain the pure dicarboxylic acid.

Analytical Characterization

The identity and purity of the synthesized 2-methylhexanedioic acid should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the methyl ester singlets (~3.7 ppm). Appearance of a broad singlet for the carboxylic acid protons (>10 ppm). Signals corresponding to the aliphatic backbone will remain. |

| ¹³C NMR | Disappearance of the methyl ester carbon signals (~52 ppm). Shift of the carbonyl carbon signals to the characteristic carboxylic acid range (~175-185 ppm). |

| FT-IR | Disappearance of the C-O stretch of the ester (~1100-1300 cm⁻¹). Appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). |

| Melting Point | A sharp melting point consistent with the literature value for 2-methylhexanedioic acid (literature mp: 97-100 °C).[9] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of 2-methylhexanedioic acid (C₇H₁₂O₄, MW: 160.17 g/mol ).[10] |

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and ensure the reaction is at a vigorous reflux. |

| Inadequate amount of acid catalyst or water. | Ensure a sufficient excess of aqueous acid is used.[4][6] | |

| Low Yield | Incomplete extraction of the dicarboxylic acid. | Perform additional extractions of the aqueous layer. |

| Loss of product during recrystallization. | Optimize the recrystallization solvent system and procedure. | |

| Presence of Side Products | Potential for decarboxylation at very high temperatures. | Maintain a controlled reflux temperature. |

Safety and Handling Precautions

Working with strong acids requires strict adherence to safety protocols to prevent injury.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

-

Fume Hood: All manipulations involving concentrated acids should be performed in a well-ventilated chemical fume hood.

-

Handling Acids: When diluting acids, always add the acid slowly to water, never the other way around, to dissipate the heat generated. Use appropriate glassware and handling techniques to avoid spills.[11]

-

Spill Cleanup: Have an appropriate acid spill kit readily available. Neutralize acid spills with a weak base like sodium bicarbonate before cleaning.

-

Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Acidic and organic waste streams should be segregated.

Conclusion

This application note provides a robust and reliable protocol for the acid-catalyzed hydrolysis of dimethyl 2-methylhexanedioate. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize 2-methylhexanedioic acid, a valuable intermediate for further synthetic applications in drug discovery and materials science.

References

-

JoVE. (2025). Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US4663477A - Process for the hydrolysis of dialkyl carbonates.

-

Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

ACS Publications. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]

-

ACS Publications. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.

-

Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methylhexanedioic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione.

-

National Institutes of Health. (n.d.). 2-Methylhexanedioic acid. PubChem. Retrieved from [Link]

Sources

- 1. Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis [jove.com]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. study.com [study.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 2-Methylhexanedioic acid | C7H12O4 | CID 522067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. iigtchem.com [iigtchem.com]

- 12. flinnsci.com [flinnsci.com]

Application Note: Precision Cyclization of Dimethyl 2-methylhexanedioate

Part 1: Introduction & Strategic Value

The Dieckmann condensation of unsymmetrical diesters is a foundational transformation in the synthesis of cyclopentanoid natural products, including steroids, terpenes, and prostaglandins. However, for the specific substrate Dimethyl 2-methylhexanedioate , the reaction offers a textbook case of thermodynamic regiocontrol .

Unlike symmetrical adipates, this substrate presents two potential cyclization pathways.[1] Understanding the interplay between kinetic enolate formation and the thermodynamic stability of the product salt is critical for process reproducibility. This guide details a robust protocol that leverages these principles to selectively synthesize Methyl 3-methyl-2-oxocyclopentanecarboxylate in high purity, avoiding the formation of the "quaternary trap" isomer.

Key Application Areas

-

Core Scaffold Synthesis: Precursor for substituted cyclopentanones and cyclopentenones (e.g., via subsequent alkylation or decarboxylation).

-

Fragrance Chemistry: Synthesis of jasmonate derivatives.

-

Pharmaceutical Intermediates: Building blocks for carbocyclic nucleoside analogs.

Part 2: Mechanism & Regioselectivity (The "Why")

To ensure scientific integrity, we must move beyond a simple recipe and define the causality of the reaction outcome. The Dieckmann condensation is reversible. The driving force that pushes the equilibrium to completion is the irreversible deprotonation of the final

The Regioselectivity Logic

The substrate, Dimethyl 2-methylhexanedioate, has two enolizable positions (

-

Path A (Thermodynamic Sink): Enolization at C5 attacks C1 .

-

Product: Methyl 3-methyl-2-oxocyclopentanecarboxylate.

-

Critical Feature: The carbon atom between the ketone and the ester (C1 of the ring) is a methine (

). It retains an acidic proton ( -

Outcome: The base deprotonates this position, forming a stable enolate salt. This removes the product from the equilibrium, driving the reaction to 100% conversion.

-

-

Path B (The Quaternary Trap): Enolization at C2 attacks C6 .

-

Product: Methyl 1-methyl-2-oxocyclopentanecarboxylate.

-

Critical Feature: The carbon atom between the ketone and the ester is quaternary (bonded to Methyl, Ester, and Ring). It has NO acidic proton .

-

Outcome: The reaction cannot form a stable enolate salt. The equilibrium remains unfavorable, and the retro-Dieckmann (ring opening) dominates. This product does not accumulate.

-

Mechanistic Pathway Diagram[2]

Caption: Mechanistic bifurcation showing why the reaction is regioselective. Path A leads to a deprotonatable product (Sink), while Path B leads to a non-enolizable product that reverts to starting material.

Part 3: Experimental Protocol

This protocol is optimized for a 50 mmol scale but is linearly scalable. We utilize Toluene as the solvent to facilitate the removal of methanol (driving the equilibrium) and to allow a higher reaction temperature than pure methanol.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (50 mmol scale) | Role |

| Dimethyl 2-methylhexanedioate | 188.22 | 1.0 | 9.41 g (approx 9.0 mL) | Substrate |

| Sodium Methoxide (Solid) | 54.02 | 1.5 | 4.05 g | Base |

| Toluene (Anhydrous) | 92.14 | N/A | 100 mL | Solvent |

| Glacial Acetic Acid | 60.05 | 1.6 | 4.8 g | Quench |

| Ethyl Acetate | 88.11 | N/A | For extraction | Solvent |

Note: Commercial NaOMe solution (25% in MeOH) can be used, but solid NaOMe in Toluene often gives cleaner kinetic profiles by minimizing the initial methanol concentration.

Step-by-Step Methodology

Phase A: Enolate Formation & Cyclization[4]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry or oven-dry the glassware.

-

Base Suspension: Under inert atmosphere, charge the flask with Sodium Methoxide (4.05 g) and Anhydrous Toluene (50 mL) . Stir to create a suspension.

-

Substrate Addition: Dissolve Dimethyl 2-methylhexanedioate (9.41 g) in Toluene (20 mL) . Transfer this solution to the addition funnel.

-

Reaction:

-

Heat the base suspension to 80°C .

-

Add the substrate solution dropwise over 30–45 minutes . Rationale: Slow addition maintains a high base-to-substrate ratio locally, favoring the intramolecular reaction over intermolecular polymerization.

-

Once addition is complete, increase temperature to reflux (110°C) .

-

Distillation (Optional but Recommended): If equipped with a Dean-Stark trap or distillation head, distill off the methanol/toluene azeotrope (63.7°C) to drive the equilibrium. If not, refluxing is usually sufficient due to the thermodynamic sink effect.

-

Monitor by TLC (20% EtOAc/Hexanes). Starting material (

) should disappear; product enolate remains at baseline until quench. -

Reaction time: 3–5 hours .

-

Phase B: Quench & Workup

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. The mixture may become thick/solid as the enolate salt precipitates.

-

Acidification: Slowly add Glacial Acetic Acid (4.8 g) dissolved in Water (50 mL) .

-

Caution: Exothermic.[5] Verify pH is roughly 4-5.

-

Note: Acetic acid is preferred over HCl to prevent acid-catalyzed decarboxylation or hydrolysis of the ester group during workup.

-

-

Extraction: Transfer to a separatory funnel. Separate the organic layer.[5] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) .

-

Washing: Combine organic layers and wash with:

-

Saturated

(50 mL) – removes excess acetic acid. -

Brine (50 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase C: Purification

-

Crude Product: Usually a pale yellow oil.

-

Purification: Vacuum distillation is the gold standard for this compound.

-

Boiling Point: Approx. 85–90°C at 10 mmHg (Values vary by vacuum strength; expect significantly higher bp than starting material).

-

-

Alternative: Flash Column Chromatography (Silica gel, 0

15% EtOAc in Hexanes). The

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis, highlighting the critical thermal and quenching steps.

Part 4: Analytical Verification

The product exists in equilibrium with its enol form, which can complicate NMR interpretation.

| Analytical Method | Expected Signal / Observation | Interpretation |

| Methyl group doublet (at C3). | ||

| Methyl ester singlet ( | ||

| Diagnostic doublet for the proton at C1 (between ketone and ester). Note: This signal disappears if shaken with | ||

| Enol proton (variable intensity depending on solvent/concentration). | ||

| IR Spectroscopy | 1750 cm | Distinct bands for Ester C=O and Ketone C=O. |

| Mass Spectrometry | Molecular ion (often weak); characteristic fragments. |

References

-

Davis, B. R., & Garrett, P. J. (1991).[6] Acylation of Esters, Ketones and Nitriles. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829).[6] Pergamon.

-

Schaefer, J. P., & Bloomfield, J. J. (1967).[6] The Dieckmann Condensation. Organic Reactions, 15, 1-203.[6]

-

Organic Syntheses. Methyl 2-oxocyclopentanecarboxylate. Org. Synth. 1962, 42, 44. (Foundational protocol adapted for substituted analogs).

-

PubChem. Dimethyl adipate (Compound Summary). National Library of Medicine.

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 2-Methylhexanedioates

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Synthons in Pharmaceutical Development

Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity, efficacy, and safety profile.[1][2] Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3] Consequently, regulatory agencies worldwide increasingly favor the development of single-enantiomer drugs.[2] This has driven a demand for efficient and scalable methods for the synthesis of enantiomerically pure chiral building blocks, or synthons.

Chiral 2-methylhexanedioates and their derivatives are valuable synthons in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C2 position and two carboxylic acid functionalities offers versatile handles for further chemical transformations. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable tool for the synthesis of such chiral molecules, offering high enantioselectivity under mild reaction conditions.[4][5]

This application note provides a comprehensive guide to the biocatalytic synthesis of chiral 2-methylhexanedioates via the kinetic resolution of a racemic mixture of dimethyl 2-methylhexanedioate. We will delve into the principles of lipase-catalyzed enantioselective hydrolysis, provide a detailed experimental protocol, and discuss the necessary analytical techniques for monitoring the reaction and determining enantiomeric purity.

Principle of Biocatalytic Kinetic Resolution

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers.[6] This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are a class of enzymes that are particularly well-suited for kinetic resolution due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[7][8]

In the context of resolving racemic dimethyl 2-methylhexanedioate, a lipase will preferentially hydrolyze one enantiomer of the diester to its corresponding monoester, while leaving the other enantiomer largely unreacted. This results in a mixture containing one enantiomer of the unreacted diester and the other enantiomer of the monoester product, which can then be separated based on their different chemical properties. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value).

Experimental Workflow Overview

The overall workflow for the biocatalytic synthesis of chiral 2-methylhexanedioates involves several key stages, from enzyme selection and reaction optimization to product isolation and analysis.

Figure 1: General workflow for the biocatalytic kinetic resolution of dimethyl 2-methylhexanedioate.

Materials and Methods

Materials

-

Racemic dimethyl 2-methylhexanedioate

-

Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

-